4-Azido-2-chloropyridine

Description

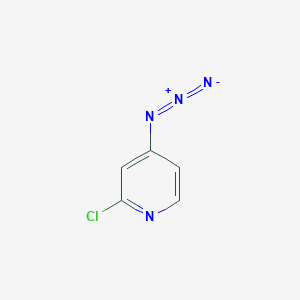

4-Azido-2-chloropyridine is a halogenated azidopyridine derivative featuring an azido (-N₃) group at the 4-position and a chlorine atom at the 2-position of the pyridine ring. The compound is part of a broader class of halogenated azidopyridines developed for applications in click chemistry and medicinal chemistry, where its azido group enables rapid, selective conjugation with alkyne-functionalized molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted variants .

The chlorine substituent at the 2-position serves dual roles: (1) it stabilizes the azide group through electron-withdrawing effects, reducing explosive tendencies common to organic azides, and (2) modulates the electronic environment of the pyridine ring to enhance reactivity in cross-coupling reactions .

Properties

CAS No. |

1992781-94-8 |

|---|---|

Molecular Formula |

C5H3ClN4 |

Molecular Weight |

154.56 g/mol |

IUPAC Name |

4-azido-2-chloropyridine |

InChI |

InChI=1S/C5H3ClN4/c6-5-3-4(9-10-7)1-2-8-5/h1-3H |

InChI Key |

OJMXNJLNNPMTOS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1N=[N+]=[N-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-2-chloropyridine typically involves the substitution of a chlorine atom in 2-chloropyridine with an azido group. One common method is the nucleophilic substitution reaction where 2-chloropyridine is treated with sodium azide (NaN₃) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and implementing safety measures due to the potentially explosive nature of azides .

Chemical Reactions Analysis

Types of Reactions: 4-Azido-2-chloropyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles under appropriate conditions.

Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN₃) in DMF or DMSO.

Cycloaddition: Copper(I) catalysts are often used in click chemistry reactions involving azides.

Major Products:

Triazoles: Formed through cycloaddition reactions.

Substituted Pyridines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

4-Azido-2-chloropyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Azido-2-chloropyridine primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism . The chlorine atom can also participate in substitution reactions, making the compound versatile in various synthetic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares 4-azido-2-chloropyridine with three structurally related halogenated azidopyridines:

Reactivity and Stability

- Electron-Withdrawing Effects : Chlorine and fluorine substituents stabilize the azide group by delocalizing electron density, reducing decomposition risks. Fluorine’s higher electronegativity provides greater stabilization than chlorine but may reduce click reaction rates due to excessive electron withdrawal .

- Steric Hindrance : Bromine in 3-azido-5-bromopyridine introduces steric bulk, slowing CuAAC kinetics but improving selectivity in sterically crowded environments .

- Thermal Stability: this compound exhibits superior thermal stability compared to non-halogenated azides, decomposing at ~120°C (vs. <80°C for alkyl azides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.